molecular formula C11H24N2O B13795447 N,N'-Dibutyl-N,N'-dimethylurea CAS No. 54699-25-1

N,N'-Dibutyl-N,N'-dimethylurea

Cat. No.: B13795447
CAS No.: 54699-25-1
M. Wt: 200.32 g/mol
InChI Key: UKFZKKOBPZBXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Substituted Urea (B33335) Derivatives in Organic Chemistry

Substituted ureas are a cornerstone of modern organic chemistry, finding utility in a multitude of applications. Their synthesis has been a subject of extensive research, with numerous methods developed to create both symmetrical and unsymmetrical derivatives. acs.orgnih.gov Traditional methods often involve the use of phosgene (B1210022) or its equivalents, which react with amines to form the urea linkage. nih.gov However, due to the hazardous nature of phosgene, safer and more versatile methods have been developed, such as the use of N,N'-carbonyldiimidazole (CDI) or the coupling of amides and amines mediated by reagents like hypervalent iodine compounds. nih.govmdpi.com

The urea functional group is a key structural motif in many biologically active compounds and approved drugs. This is largely due to its ability to form stable hydrogen bonds with biological targets. nih.gov The versatility of substituted ureas extends to their use as intermediates in the synthesis of other important chemical entities. For instance, N,N'-dimethylurea is a known precursor in the production of various agrochemicals and pharmaceuticals. google.combasf.com

Significance of Alkyl Substituents in Urea Structure and Reactivity

The nature and arrangement of alkyl substituents on the nitrogen atoms of a urea molecule play a crucial role in determining its physical and chemical properties. The size, branching, and electronic nature of these substituents can significantly influence the molecule's conformation, solubility, and reactivity.

Furthermore, the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon are modulated by the attached alkyl groups. The electron-donating nature of alkyl groups increases the electron density on the nitrogen atoms, which can influence their reactivity in various chemical transformations. The steric bulk of the substituents can also dictate the accessibility of the reactive centers, thereby controlling the regioselectivity of reactions. Studies on the N-dealkylation of N,N-dialkylanilines, a process relevant to the metabolism of many compounds, have shown that the nature of the alkyl group can influence the reaction mechanism. nih.gov

Scope of Academic Research on N,N'-Dibutyl-N,N'-dimethylurea

While extensive research exists on symmetrically substituted ureas and those with at least one N-H bond, specific academic studies focusing solely on this compound are limited. However, the academic interest in unsymmetrical tetrasubstituted ureas provides a framework for understanding its potential areas of investigation. nih.govacs.orgacs.org

The synthesis of such asymmetrically substituted ureas presents a unique challenge, and various methods have been developed to achieve this. acs.orgmdpi.comthieme-connect.comorganic-chemistry.org These synthetic strategies are of academic interest as they contribute to the toolbox of organic chemists for creating complex molecules. Research in this area often focuses on developing efficient and selective methods for the formation of the urea bond, with a particular emphasis on controlling the substitution pattern on the nitrogen atoms. acs.orgorganic-chemistry.org

The reactivity of tetrasubstituted ureas is another area of academic exploration. For instance, the reactivity of related dialkylcyanamide species in the presence of metal centers has been investigated, revealing novel reaction pathways. nih.gov While direct research on the reactivity of this compound is not widely published, its structural similarity to other tetrasubstituted ureas suggests potential for investigation in areas such as coordination chemistry and catalysis.

Given the diverse applications of other substituted ureas, it is plausible that academic research on this compound could explore its potential as a ligand for metal complexes, a modifying agent for polymers, or as an intermediate in the synthesis of more complex target molecules. The specific combination of butyl and methyl groups could impart unique solubility and reactivity properties that may be of interest for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54699-25-1

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

1,3-dibutyl-1,3-dimethylurea

InChI

InChI=1S/C11H24N2O/c1-5-7-9-12(3)11(14)13(4)10-8-6-2/h5-10H2,1-4H3

InChI Key

UKFZKKOBPZBXAY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)N(C)CCCC

Origin of Product

United States

Synthetic Methodologies and Reaction Chemistry

Approaches for the Synthesis of N,N'-Dibutyl-N,N'-dimethylurea

The synthesis of this compound, a tetrasubstituted urea (B33335), can be approached through several established methods for urea formation. A primary and highly effective route involves the reaction of a secondary amine with an isocyanate. In this specific case, N-methylbutylamine would be reacted with a suitable isocyanate precursor.

A common laboratory-scale synthesis involves the use of phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI). nih.govuno.edu The reaction of N-methylbutylamine with phosgene would generate N-butyl-N-methylcarbamoyl chloride, which would then react with another equivalent of N-methylbutylamine to yield the target molecule. Alternatively, using CDI, N-methylbutylamine would first form a carbamoylimidazole intermediate, which is then reacted with a second amine. rsc.orgnih.govnih.gov

Another viable approach is the carbonylation of amines. This can be achieved using carbon dioxide (CO2) as a green and sustainable C1 source, often in the presence of a catalyst and a dehydrating agent. researchgate.net Metal salts of oxalates have been shown to be effective catalysts for the synthesis of N,N'-dialkylureas from CO2 and amines. researchgate.net While this method is more commonly applied to the synthesis of symmetrically disubstituted ureas, it can be adapted for more complex substitution patterns.

A stepwise approach can also be employed, starting from a less substituted urea. For instance, N,N'-dimethylurea could be sequentially alkylated with a butyl halide. However, controlling the selectivity of alkylation to achieve the desired N,N'-dibutyl-N,N'-dimethyl substitution pattern can be challenging.

Synthetic ApproachReactantsKey Intermediates/Reagents
Isocyanate RouteN-methylbutylamine, Phosgene (or equivalent)N-butyl-N-methylcarbamoyl chloride
Carbamoylimidazole RouteN-methylbutylamine, Carbonyldiimidazole (CDI)Carbamoylimidazole intermediate
CarbonylationN-methylbutylamine, Carbon Dioxide (CO2)Metal catalyst, Dehydrating agent
Stepwise AlkylationN,N'-dimethylurea, Butyl halideBase

Mechanistic Investigations of Urea Formation and Functionalization

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product formation. The formation of this compound primarily involves nucleophilic addition and alkylation pathways.

The reaction of an amine with an isocyanate is a classic example of nucleophilic addition. iitk.ac.in The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This leads to the formation of a tetrahedral intermediate, which then undergoes proton transfer to yield the stable urea product. In the synthesis of this compound from N-methylbutylamine and a corresponding isocyanate, the secondary amine attacks the isocyanate, followed by proton transfer from the newly formed ammonium (B1175870) ion to the oxygen anion.

The reactivity of the isocyanate is influenced by the electronic nature of its substituent. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, enhancing the reaction rate. The reaction is typically carried out in a suitable solvent at room temperature and generally does not require a base. uno.edu

The alkylation of a pre-existing urea framework offers an alternative synthetic route. This involves the deprotonation of a less substituted urea, such as N,N'-dimethylurea, by a suitable base to form a ureate anion. This anion then acts as a nucleophile, attacking an alkyl halide, in this case, a butyl halide, in a nucleophilic substitution reaction.

Controlling the regioselectivity of the alkylation can be a significant challenge, as multiple nitrogen atoms are available for substitution. The choice of base and reaction conditions plays a crucial role in determining the final product distribution. uno.edu Transition metal catalysts, such as iridium complexes, have been utilized to facilitate the N-alkylation of ureas with alcohols through a "hydrogen borrowing" mechanism, which presents a more atom-economical approach. uno.edu

Derivatization Strategies for this compound Analogues

The synthesis of analogues of this compound allows for the systematic study of structure-property relationships and the development of new functional molecules.

A wide range of N,N'-dialkylurea derivatives can be synthesized by varying the starting amines and alkylating agents. For instance, reacting different secondary amines with phosgene or its equivalents can produce a library of tetrasubstituted ureas. researchgate.netstrath.ac.uk Similarly, the carbonylation of various primary and secondary amines with CO2 offers a versatile route to both symmetrical and unsymmetrical dialkylureas. researchgate.netgoogle.com

Microwave-assisted synthesis has been shown to be an efficient method for the preparation of di-, tri-, and tetrasubstituted non-symmetrical ureas from phenyl carbamates and amines. researchgate.netstrath.ac.uk Solid-phase synthesis techniques have also been developed for the parallel synthesis of tri- and tetrasubstituted ureas, which is particularly useful for creating compound libraries for screening purposes. nih.gov

Derivative TypeGeneral Synthetic MethodExample Starting Materials
Symmetrical N,N'-DialkylureasCarbonylation of primary amines with CO2Butylamine (B146782), CO2
Unsymmetrical N,N'-DialkylureasReaction of an isocyanate with a secondary amineMethyl isocyanate, Dibutylamine
Cyclic N,N'-DialkylureasReaction of a diamine with CO2N,N'-dimethyl-1,3-propanediamine, CO2

The functionalization of polymers with urea derivatives can impart new properties to the material. While direct studies on the use of this compound for polymer functionalization are not widely reported, insights can be drawn from the chemical anchoring of structurally related molecules. For example, a novel chelating polymeric material was synthesized by chemically anchoring N,N'-dimethyl-N,N'-dibutyl malonamide (B141969) (DMDBMA) onto a chloromethylated polystyrene-divinyl benzene (B151609) polymer. This demonstrates that the N,N'-dialkylamide functionality can be successfully incorporated into a polymer backbone.

This suggests a potential strategy for functionalizing polymers with this compound. A polymer with suitable reactive groups, such as chloromethyl groups, could be reacted with a pre-formed this compound or one of its precursors to introduce the urea moiety onto the polymer chain. Such functionalized polymers could find applications as rheology modifiers, in drug delivery, or as materials with specific binding properties. nih.govacs.org

Molecular Structure, Conformation, and Spectroscopic Analysis

Advanced Spectroscopic Characterization of N,N'-Dibutyl-N,N'-dimethylurea

Spectroscopic techniques are fundamental in elucidating the precise structure and bonding characteristics of a molecule. For this compound, the following methods would be essential for a thorough characterization.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the protons of the butyl and methyl groups. The integration of these signals would confirm the ratio of protons, while their chemical shifts and splitting patterns would provide information about their chemical environment and neighboring protons. Similarly, a ¹³C NMR spectrum would show unique peaks for each carbon atom in the butyl and methyl substituents, as well as for the carbonyl carbon of the urea (B33335) backbone.

No specific ¹H or ¹³C NMR data for this compound were found in the performed searches.

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, a key feature in the FT-IR spectrum would be the strong absorption band corresponding to the C=O (carbonyl) stretching vibration. The position of this band would be influenced by the electronic effects of the alkyl substituents. Other characteristic bands would include C-N stretching and C-H stretching and bending vibrations of the butyl and methyl groups.

Specific FT-IR spectral data for this compound is not available in the searched literature.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FT-IR and is particularly useful for studying non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy could provide insights into the vibrations of the urea backbone and the alkyl chains, both in the solid (crystal) and gaseous states.

No Raman spectroscopic data for this compound could be located through the conducted searches.

Structural Dynamics and Conformational Studies

The three-dimensional arrangement of atoms and the forces between molecules are crucial for understanding the physical and chemical properties of a compound.

The molecular geometry of this compound would be characterized by the bond lengths, bond angles, and dihedral angles of the molecule. The urea functional group is generally planar, and the conformation of the butyl chains would be a key area of interest. Tautomerism, the migration of a proton, is a known phenomenon in some urea derivatives. An investigation would be required to determine if this compound can exist in different tautomeric forms, although for a fully N-substituted urea, this is less likely.

No studies on the specific molecular geometry or tautomerism of this compound were identified.

As a tetrasubstituted urea, this compound lacks N-H protons and therefore cannot act as a hydrogen bond donor. However, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, it could participate in intermolecular hydrogen bonding. In the pure substance, the dominant intermolecular forces would be van der Waals interactions and dipole-dipole interactions arising from the polar urea core. Studies on related compounds like N,N'-dibutylurea show significant hydrogen bonding networks which influence their physical properties. nih.gov

Specific research on the intermolecular interactions of this compound is absent from the available literature.

X-ray Diffraction Studies of this compound and Related Structures

The fundamental structure of urea is known to be planar in the solid state due to the sp² hybridization of the nitrogen orbitals. However, the introduction of various substituents on the nitrogen atoms can lead to significant conformational changes. Studies on other N,N'-disubstituted ureas reveal that the planarity of the urea backbone can be distorted, and the orientation of the substituent groups is influenced by steric and electronic effects.

For instance, the crystal structures of N,N'-dimethyl-N,N'-di(p-nitrophenyl)urea and N,N'-dimethyl-N,N'-di(2,4-dinitrophenyl)urea have been elucidated, providing a basis for understanding the conformational behavior of tetra-substituted ureas. In these molecules, the steric hindrance between the bulky substituent groups leads to a non-planar conformation of the urea moiety.

To illustrate the type of data obtained from X-ray diffraction studies of substituted ureas, the following tables present hypothetical but representative crystallographic data for this compound, based on typical values observed in related structures.

Table 1: Hypothetical Crystal Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.50
b (Å)8.20
c (Å)14.30
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1187.4
Z4

Table 2: Hypothetical Selected Bond Lengths for this compound

BondLength (Å)
C=O1.25
C-N(butyl)1.38
C-N(methyl)1.37
N-C(butyl)1.47
N-C(methyl)1.46

Table 3: Hypothetical Selected Bond Angles for this compound

AngleDegree (°)
O-C-N(butyl)121.5
O-C-N(methyl)122.0
N(butyl)-C-N(methyl)116.5
C-N-C(butyl)118.0
C-N-C(methyl)119.5

The crystal packing in substituted ureas is often characterized by hydrogen bonding networks, where the urea oxygen acts as a hydrogen bond acceptor and any N-H protons can act as donors. However, in a tetra-substituted urea like this compound, there are no N-H protons available for classical hydrogen bonding. Therefore, the crystal packing will be primarily governed by van der Waals interactions between the alkyl chains. This can lead to less dense packing compared to ureas with hydrogen bonding capabilities. The conformation of the butyl chains will play a crucial role in determining the efficiency of the crystal packing.

Computational and Theoretical Chemistry

Quantum Chemical Calculations of N,N'-Dibutyl-N,N'-dimethylurea

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry and electronic properties of molecules. This approach could be used to calculate parameters such as bond lengths, bond angles, and dihedral angles for this compound. Furthermore, DFT calculations would yield insights into its electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. Despite the power of this technique, specific studies performing DFT calculations for the geometry optimization or to determine the electronic structure of this compound have not been identified in the available scientific literature.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Theoretical calculations are often employed to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic frequencies at the DFT level, a theoretical vibrational spectrum for this compound could be generated. This would aid in the assignment of experimental spectral bands to specific molecular vibrations, such as C=O stretching, C-N stretching, and the various motions of the butyl and methyl groups. A search of scholarly articles indicates that no such predictive studies have been published for this compound.

Studies on Proton Transfer and Reaction Energy Landscapes

Theoretical studies can be conducted to explore potential chemical reactions involving a molecule. For this compound, this could include investigating the energy barriers for protonation or deprotonation at the carbonyl oxygen or nitrogen atoms. By mapping the reaction energy landscape, chemists can understand the feasibility and mechanism of such reactions. There is currently no published research available that specifically investigates proton transfer or details the reaction energy landscapes for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. To develop a QSAR model that includes this compound, data from a set of structurally related urea (B33335) compounds would be required. Descriptors calculated from the molecular structure would be correlated with an observed activity or reactivity property. Such a model could then be used to predict the reactivity of other, untested ureas. A review of the literature indicates that no specific QSAR models for predicting the chemical reactivity of this compound have been developed or published.

Coordination Chemistry and Metal Complexation

N,N'-Dibutyl-N,N'-dimethylurea as a Ligand in Transition Metal Complexes

This compound belongs to the class of substituted ureas which are recognized for their ability to act as ligands in the formation of metal complexes. atamanchemicals.comatamanchemicals.com The coordination can lead to the creation of novel supramolecular architectures, often dictated by hydrogen-bonding interactions between the simple metal complexes. researchgate.net

Substituted ureas, including this compound, present two potential coordination sites: the carbonyl oxygen atom and the nitrogen atoms. cdnsciencepub.com However, for most first-row transition elements, coordination typically occurs through the oxygen atom. cdnsciencepub.com This preference is supported by infrared (I.R.) spectroscopy studies of related urea (B33335) complexes. A distinctive indicator of oxygen-bonding is a decrease in the energy of the C=O stretching band in the I.R. spectrum of the complex compared to the free ligand. cdnsciencepub.com For instance, in studies of N-butylurea complexes, this band shifts to a lower frequency, while the N-H stretching region shows no significant shift, confirming coordination via the oxygen atom. cdnsciencepub.com The carbonyl oxygen atom is considered an efficient coordination site for metal ions. researchgate.net While bonding through nitrogen is less common for this class of ligands with transition metals, the possibility exists and can be influenced by the specific metal ion and reaction conditions. cdnsciencepub.comatamankimya.com

The alkyl groups (butyl and methyl) attached to the nitrogen atoms of the urea backbone have a considerable impact on the stability and geometry of the metal complexes formed. The introduction of alkyl groups, which are electron-releasing, can increase the basicity of the donor atoms. researchgate.net This enhanced electron-donating ability can lead to the formation of more stable metal complexes. atamanchemicals.comnih.gov

The steric hindrance introduced by the bulky butyl groups, in conjunction with the methyl groups, plays a crucial role in determining the coordination geometry. Generally, urea and its substituted derivatives tend to form octahedral complexes with certain metal ions like Co(II). cdnsciencepub.com For example, studies on N,N'-diethylurea and N,N'-dimethylurea show the formation of octahedral [M(ligand)6]2+ complexes. researchgate.net However, the specific geometry is also influenced by the metal ion itself. For instance, while substituted ureas often form octahedral complexes with Co(II), substituted thioureas tend to form tetrahedral complexes with the same metal ion. cdnsciencepub.com

LigandMetal IonTypical GeometryReference
N-butylureaCo(II)Octahedral cdnsciencepub.com
N,N'-dimethylureaCo(II)Octahedral cdnsciencepub.com
N,N'-diethylureaCo(II)Octahedral researchgate.net
N,N'-dimethylureaY(III)Octahedral cation [Y(DMU)6]3+ researchgate.net

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are fundamental in elucidating the structure and bonding within metal complexes of this compound.

Electronic spectroscopy, also known as UV-Vis spectroscopy, is employed to investigate the d-d electronic transitions within the metal center of the complex. uomustansiriyah.edu.iq The number and position of absorption bands in the visible region provide critical information about the coordination geometry of the complex. uomustansiriyah.edu.iq For example, the electronic spectra of octahedral Co(II) and Cr(III) complexes with urea-type ligands have been used to determine their geometry. cdnsciencepub.com

From the electronic spectra, key ligand field parameters such as the crystal field splitting parameter (10Dq) and the Racah inter-electronic repulsion parameter (B) can be calculated. cdnsciencepub.comresearchgate.net The 10Dq value indicates the magnitude of the energy separation between the d-orbitals, which is influenced by the nature of the ligand. hhrc.ac.in The value of B in the complex is typically lower than that of the free metal ion, indicating a degree of orbital overlap and covalency in the metal-ligand bond. researchgate.net

Table of Ligand Field Parameters for Selected Metal Complexes

Complex Type Parameter Value Reference
Cr(III) complexes 10Dq Varies with ligand cdnsciencepub.com
Cr(III) complexes B Varies with ligand cdnsciencepub.com
Co(II) complexes 10Dq Varies with ligand cdnsciencepub.com

Magnetic susceptibility measurements are a powerful tool for determining the number of unpaired electrons in a transition metal complex, which in turn reveals its electronic configuration (e.g., high-spin vs. low-spin). libretexts.org This information is crucial for deducing the geometry of the complex. libretexts.org For instance, magnetic moments for Co(II) complexes with N-butylurea suggest an octahedral geometry. cdnsciencepub.com The measurements are typically carried out using techniques like the Gouy method. cdnsciencepub.com The effective magnetic moment (µeff) can be calculated from the measured susceptibility and compared to theoretical spin-only values to infer the electronic state of the metal ion. libretexts.orgufl.edu

Typical Magnetic Moments for Different Geometries

Metal Ion Geometry Number of Unpaired Electrons (n) Spin-Only Magnetic Moment (µso) (B.M.) Observed Moment (B.M.) Reference
Co(II) Octahedral (high-spin) 3 3.87 4.88-5.17 cdnsciencepub.com
Co(II) Tetrahedral (high-spin) 3 3.87 ~4.4-4.8 cdnsciencepub.com
Mn(II) Octahedral (high-spin) 5 5.92 ~5.9 cdnsciencepub.com

Advanced Applications in Selective Metal Ion Separation and Extraction

The ability of N,N'-disubstituted ureas to form stable complexes with metal ions suggests their potential application in selective metal ion separation and extraction processes. While specific studies on this compound for this purpose are not detailed in the provided search results, the principles of coordination chemistry allow for such an application. Ligands containing soft donor atoms are often used for the extraction of heavy metal ions. The selectivity of extraction depends on the varying stability of the complexes formed between the ligand and different metal ions in a mixture. rsc.org

For example, related compounds like N,N-dibutyl-N'-benzoylthiourea have been successfully used as extractants for transition metals such as Cu(II), Co(II), Ni(II), Cd(II), and Pb(II). nih.gov The efficiency of such extractions is typically dependent on factors like the pH of the aqueous phase and the concentration of the extractant. nih.gov Given that this compound forms stable complexes, it could potentially be employed in similar liquid-liquid extraction or solid-phase extraction systems for the separation and preconcentration of specific metal ions from aqueous solutions.

Design of Chelating Polymeric Materials for Actinide/Lanthanide Sorption (e.g., U(VI) and Th(IV))

The development of effective chelating polymers is a key strategy for the separation and recovery of valuable and radioactive elements like uranium and thorium from aqueous solutions. d-nb.info These functionalized polymers are designed to exhibit high affinity and selectivity for specific metal ions, a critical feature for their application in complex matrices such as nuclear waste streams. researchgate.net

A notable example involves the synthesis of a novel chelating polymeric material where a molecule structurally similar to this compound, specifically N,N'-dimethyl-N,N'-dibutyl malonamide (B141969) (DMDBMA), is chemically anchored to a chloromethylated polystyrene-divinyl benzene (B151609) polymer. nih.gov This process creates a solid-phase adsorbent with enhanced binding capabilities for hexavalent uranium (U(VI)) and tetravalent thorium (Th(IV)). nih.gov The resulting functionalized polymer demonstrates superior binding for these high-valent metal ions. nih.gov The choice of a polymeric backbone like polystyrene-divinyl benzene provides a robust and insoluble support for the chelating agent, facilitating its use in industrial-scale separation processes. The effectiveness of such polymers is often influenced by the acidity of the medium, which can significantly affect the adsorption capacity for the target ions. d-nb.info

The metal sorption capacities for this malonamide-functionalized polymer have been quantified, showing significant uptake of both uranium and thorium. At a concentration of 3M nitric acid (HNO₃), the sorption capacity for uranium was found to be 18.78 ± 1.53 mg/g of the chelating polymer, while for thorium, it was 15.74 ± 1.59 mg/g. nih.gov This demonstrates the potential of such materials for the effective removal of actinides from highly acidic environments.

Sorption Capacities of a DMDBMA-Functionalized Polymer nih.gov
Metal IonSorption Capacity (mg/g) at 3M HNO₃
Uranium (U(VI))18.78 ± 1.53
Thorium (Th(IV))15.74 ± 1.59

Adsorption Kinetics and Isotherms in Metal Ion Binding

Understanding the adsorption kinetics and equilibrium isotherms is crucial for optimizing the performance of chelating polymeric materials and for designing efficient large-scale adsorption systems. researchgate.netmdpi.com

Adsorption Kinetics: Kinetic studies on the N,N'-dimethyl-N,N'-dibutyl malonamide (DMDBMA) functionalized polymer have shown rapid adsorption of both Th(IV) and U(VI). nih.gov Remarkably, a contact time of less than 20 minutes was sufficient to achieve over 99.99% adsorption of these metal ions. nih.gov This rapid uptake is highly advantageous for practical applications where high throughput is desired.

The kinetics for the adsorption of both U(VI) and Th(IV) onto this polymer were found to follow the first-order Lagergren rate kinetics. nih.gov This model suggests that the rate of adsorption is proportional to the number of unoccupied binding sites on the polymer surface.

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed onto the solid adsorbent at a constant temperature. scielo.br For the adsorption of U(VI) on the DMDBMA-functionalized polymer, the experimental data fit well with the Langmuir adsorption isotherm model. nih.gov The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. scielo.br This suggests that the binding of U(VI) ions to the chelating sites of the polymer is uniform and that once a site is occupied, no further adsorption can occur at that location. nih.gov The adherence to the Langmuir model was further supported by theoretical calculations based on the adsorption kinetics. nih.gov

Adsorption Models for a DMDBMA-Functionalized Polymer nih.gov
Metal IonApplicable Kinetic ModelApplicable Isotherm Model
Uranium (U(VI))First-order LagergrenLangmuir
Thorium (Th(IV))First-order LagergrenNot specified

Environmental Transformations and Biodegradation Mechanisms

Pathways of Degradation in Environmental Matrices

There is currently no available scientific literature that describes the specific pathways for the degradation of N,N'-Dibutyl-N,N'-dimethylurea in environmental matrices such as soil, water, or sediment. Research on the closely related compound N,N'-dibutylurea (DBU), a known degradation product of the fungicide benomyl, has shown that it is susceptible to microbial degradation in soil. smolecule.comnih.gov Studies on DBU have determined its degradation half-life under various soil moisture and temperature conditions, indicating that it is readily broken down by soil microorganisms. nih.govnih.gov However, these findings cannot be directly extrapolated to this compound due to the presence of two additional methyl groups, which can significantly alter the compound's stability and susceptibility to microbial attack.

Identification of Biodegradation Intermediates and Products

As there are no studies on the degradation pathways of this compound, its biodegradation intermediates and final products remain unidentified. For the related compound N,N'-dibutylurea, hydrolysis can lead to the formation of butylamine (B146782) and carbon dioxide. smolecule.com For other substituted ureas, such as N,N'-dimethylurea, hydrolysis is also a potential degradation pathway. atamanchemicals.com Without specific studies, the metabolic fate of the dibutyl and dimethyl moieties of this compound is unknown.

Role of Microbial Communities in Environmental Fate

There is no information available to identify specific microbial communities, including bacteria or fungi, that are responsible for the degradation of this compound. While it is known that microbial consortia play a crucial role in the breakdown of various organic pollutants, including other substituted ureas, the specific enzymes and microorganisms capable of metabolizing this compound have not been investigated. mdpi.comnih.gov Research on other urea-based compounds has identified certain microbial genera, such as Nitrosospira, as being involved in the transformation of nitrogen-containing compounds in soil, but a direct link to this compound has not been established. mdpi.com

Occurrence and Characterization in Natural Biological Systems

Analytical Methodologies for Natural Product Profiling in Biological Samples

While there are no specific methods documented for the profiling of N,N'-Dibutyl-N,N'-dimethylurea in biological samples due to its apparent absence, established analytical techniques would be suitable for its detection and quantification if it were present.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures, such as plant extracts. In a hypothetical scenario where this compound was a target analyte, a specific GC-MS method could be developed.

Hypothetical GC-MS Parameters:

ParameterValue
Column A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) would likely be suitable for separating this compound from other components in a plant extract.
Injector Temperature Typically set around 250 °C to ensure efficient volatilization of the analyte without thermal degradation.
Oven Temperature Program A temperature gradient would be employed, starting at a lower temperature (e.g., 50-100 °C) and ramping up to a higher temperature (e.g., 280-300 °C) to elute compounds with different boiling points.
Carrier Gas Helium or hydrogen is commonly used as the carrier gas.
Mass Spectrometer Operated in electron ionization (EI) mode, typically at 70 eV. The mass spectrometer would scan a specific mass range to detect the molecular ion and characteristic fragment ions of this compound.
Detection Mode For quantification, selected ion monitoring (SIM) mode would be used to enhance sensitivity and selectivity by monitoring specific ions corresponding to the target compound.

The expected mass spectrum of this compound would show a molecular ion peak (M+) and several fragment ions resulting from the cleavage of the butyl and methyl groups. The retention time and the mass spectrum would serve as the basis for its unambiguous identification when compared to an authentic standard.

Biosynthetic Considerations

As this compound has not been found in nature, there is no known biosynthetic pathway for its production in any organism. The synthesis of such a molecule would likely require a series of enzymatic reactions involving the transfer of butyl and methyl groups to a urea (B33335) backbone, a process for which there is currently no known biological precedent.

Applications in Chemical Processes and Advanced Materials Science

Role as a Solvent Component in Green Chemistry

There is no specific information available in the reviewed literature regarding the use of N,N'-Dibutyl-N,N'-dimethylurea as a component in green solvents.

No studies were found detailing the formation or application of Deep Eutectic Solvents (DESs) or Low Melting Mixtures (LMMs) involving this compound. However, research on the related compound, N,N'-dimethylurea, has shown its capability to form LMMs with β-cyclodextrin derivatives. These mixtures have been successfully employed as recyclable solvent systems for catalytic processes such as hydroformylation and Tsuji-Trost reactions. This suggests a potential avenue for future investigation into whether this compound could form similar low-melting systems with tailored properties.

Catalytic Applications in Organic Synthesis

Specific catalytic applications for this compound in organic synthesis are not documented in the available scientific literature.

While the broader class of N,N'-dialkyl(thio)urea derivatives has been recognized for its potential as metal-free organocatalysts, no research has been published on the specific use of this compound in this capacity. In the realm of metal-assisted catalysis, N,N'-dimethylurea has been demonstrated to function as an effective ligand in copper-catalyzed Chan-Lam N-arylation reactions. This precedent with a similar, less substituted urea (B33335) derivative could inspire future studies into the potential coordinating properties of this compound with various metal centers.

There is no direct evidence of this compound being utilized in depolymerization processes. For comparison, a catalyst system composed of zinc acetate and 1,3-dimethylurea has been reported for the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET). Furthermore, in the chemical recycling of polycarbonate, the cyclic urea derivative 1,3-dimethyl-2-imidazolidinone, a product of the reaction with N,N'-dimethyl-ethylenediamine, has been shown to promote the depolymerization process. These examples with related urea compounds hint at a potential, though unexplored, role for this compound in the chemical recycling of polymers.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The most definitive information available on N,N'-Dibutyl-N,N'-dimethylurea stems from a 2024 study by Susilo, Aini, and Permanasari published in the Research Journal of Pharmacy and Technology. rjptonline.org Their research, focused on the phytoconstituents of Talinum paniculatum, identified this compound as the dominant active compound in the ethanolic extract of the plant's roots. rjptonline.org This identification was achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. rjptonline.org The study underscores the presence of this compound within a plant recognized in Indonesia for its medicinal and culinary uses. rjptonline.org

Identification of Knowledge Gaps and Emerging Research Avenues

The current state of knowledge reveals significant gaps in the scientific understanding of this compound. The primary and most pressing knowledge gap is the lack of established synthetic routes for this compound. The ability to synthesize this compound in a laboratory setting is crucial for producing sufficient quantities for further research and for confirming the structure identified in natural sources.

Furthermore, a detailed characterization of its physical and chemical properties is absent. This includes fundamental data such as its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, etc.), which are essential for its identification and for predicting its behavior in various chemical and biological systems.

The biological activity of this compound is another significant unknown. While it has been identified in a medicinal plant, its specific pharmacological or toxicological effects have not been elucidated. Research is needed to determine if it contributes to the traditional medicinal properties of Talinum paniculatum and to explore its potential as an antimicrobial, antifungal, anti-inflammatory, or cytotoxic agent.

The environmental fate and potential ecological impact of this compound are also entirely unexplored. Understanding its persistence, degradation pathways, and potential for bioaccumulation is critical, especially if it were to be synthesized and used on a larger scale.

Emerging research avenues should, therefore, prioritize:

The development of efficient and scalable synthetic methods.

Comprehensive spectroscopic and physicochemical characterization.

In-depth investigation of its biological activities and potential therapeutic applications.

Studies on its environmental behavior and toxicological profile.

Potential for Novel Applications and Fundamental Discoveries

The unique substitution pattern of this compound, featuring both hydrophobic butyl groups and smaller methyl groups, suggests the potential for novel applications. The specific balance of lipophilicity and polarity conferred by these groups could make it a candidate for use as a specialized solvent, a plasticizer, or a stabilizer in various formulations.

Its discovery as a dominant compound in a medicinal plant opens up exciting possibilities in pharmacognosy and drug discovery. Investigating the biosynthetic pathway of this compound in Talinum paniculatum could lead to fundamental discoveries in plant biochemistry. Furthermore, if the compound exhibits interesting biological activity, it could serve as a lead compound for the development of new therapeutic agents. The exploration of this relatively unknown molecule holds the promise of expanding our understanding of substituted ureas and uncovering new chemical entities with valuable properties.

Q & A

Q. What are the optimal synthetic routes for N,N'-Dibutyl-N,N'-dimethylurea, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis of this compound typically involves alkylation of urea derivatives or condensation of substituted amines with carbonyl sources. A validated approach includes reacting dimethylurea with butylamine derivatives under anhydrous conditions. For example, analogous routes for substituted ureas involve:

  • Step 1: Use of dimethylurea (or biuret derivatives) as a starting material.
  • Step 2: Alkylation with butyl halides or coupling with butyl isocyanates in non-polar solvents (e.g., THF or toluene).
  • Step 3: Catalytic bases like triethylamine to facilitate nucleophilic substitution .
    Critical conditions include maintaining an inert atmosphere (N₂/Ar) to prevent hydrolysis and controlling reaction temperatures (60–80°C) to avoid side products. Yield optimization requires stoichiometric excess of the alkylating agent (1.5–2.0 eq) and purification via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves molecular geometry and packing. Monoclinic systems (e.g., space group P2₁/n) are common for urea derivatives, with data collection at 100–150 K to minimize thermal motion. Refinement software like SHELXL is recommended .
  • NMR Spectroscopy: ¹H and ¹³C NMR identify alkyl chain environments (δ 0.8–1.5 ppm for butyl CH₃/CH₂ groups) and urea carbonyl signals (δ 155–160 ppm).
  • X-ray Photoelectron Spectroscopy (XPS): Probes nitrogen electronic states (N 1s peaks at ~399–401 eV) and distinguishes urea carbonyls from contaminants .
  • FT-IR: Confirms urea C=O stretches (~1640–1680 cm⁻¹) and N-H/N-CH₃ vibrations .

Advanced Research Questions

Q. How do alkyl chain modifications (e.g., butyl vs. methyl) in N,N'-dialkyl-N,N'-dimethylurea derivatives influence their electronic properties and reactivity?

Methodological Answer: Alkyl chains alter electron density distribution and steric effects:

  • Electronic Effects: Butyl groups increase electron-donating capacity compared to methyl, lowering urea C=O bond order. This is quantifiable via XPS (N 1s binding energy shifts) and DFT calculations (e.g., M06-2X-GIL-6 level) .
  • Steric Hindrance: Longer chains (butyl) reduce intermolecular H-bonding, impacting solubility and crystallinity. Compare monoclinic vs. orthorhombic packing via crystallography .
  • Reactivity: Butyl derivatives exhibit slower hydrolysis kinetics due to hydrophobic shielding. Kinetic studies (UV-Vis or HPLC) under acidic/basic conditions are advised to quantify stability .

Q. What computational methods are recommended to analyze the HOMO-LUMO gaps and charge distribution in this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Use the M06-2X functional with a 6-31G(d,p) basis set to model HOMO-LUMO gaps. For accurate XAS/XES simulations, include solvent effects (e.g., PCM for aqueous systems) .
  • Natural Bond Orbital (NBO) Analysis: Quantifies hyperconjugation (e.g., n(N) → σ*(C=O)) and charge transfer between alkyl chains and urea core.
  • Molecular Dynamics (MD): Simulate bulk properties (e.g., diffusion coefficients) using OPLS-AA force fields in software like GROMACS .

Q. How does this compound interact with biological membranes, and what methodologies assess its permeability?

Methodological Answer:

  • Lipophilicity (LogP): Determine via shake-flask method (octanol/water partitioning) or computational tools (XLogP3). Butyl groups increase LogP, enhancing membrane permeability .
  • Langmuir Monolayer Studies: Measure pressure-area isotherms to evaluate insertion into lipid bilayers (e.g., DPPC membranes).
  • Caco-2 Cell Assays: Quantify apical-to-basolateral transport for intestinal absorption potential. Use LC-MS/MS for quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.